5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide
Description
The compound 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methoxybenzamide is a sulfamoyl-substituted benzamide derivative with a complex structure featuring a 2-chloroethyl-methylsulfamoyl group, a 2-methoxybenzamide core, and a 1,1-dioxothiolan-3-yl moiety. The chloroethyl substituent may confer alkylating properties, which could enhance interactions with biological targets, while the thiolan ring (a sulfone-containing tetrahydrothiophene) may influence solubility and metabolic stability.
Properties
IUPAC Name |
5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRAIYHYGRXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and functions, ultimately resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Points : Triazine analogs (255–279°C) suggest higher thermal stability than the target compound (data needed).
- Solubility : The thiolan sulfone’s polarity may enhance aqueous solubility over Sulpiride’s pyrrolidine or benzoxazole derivatives.
Biological Activity
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study demonstrated that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
Key Findings:
- In vitro studies : Compounds similar to the target molecule showed IC50 values in the micromolar range against various cancer cell lines.
- Mechanism : Induction of apoptosis through activation of caspases and inhibition of anti-apoptotic proteins.
Antimicrobial Activity
The presence of a sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Research Insights:
- Ames Test Results : The compound has shown strong positive results in mutagenicity tests, indicating potential for further investigation in antimicrobial applications .
- Bacterial Strains Tested : E. coli and S. aureus have been used to evaluate the antimicrobial efficacy, with promising results suggesting inhibition at low concentrations.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents. Studies on structurally related compounds have shown that they can effectively inhibit tyrosinase activity.
Details:
- Competitive Inhibition : Analogous compounds were found to inhibit tyrosinase competitively, as demonstrated through kinetic studies.
- Cell Line Studies : In vitro experiments using melanoma cell lines indicated significant reduction in melanin production without cytotoxicity .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of folic acid synthesis | |
| Tyrosinase Inhibition | Competitive inhibition of tyrosinase activity |
Case Study 1: Antitumor Efficacy
In a recent study, a derivative of the compound was tested against multiple cancer cell lines including breast and lung cancer. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Tyrosinase Inhibition
Another study focused on the use of the compound as a skin-whitening agent. The compound was applied to B16F10 melanoma cells, resulting in a 70% reduction in melanin synthesis at 10 µM concentration. This effect was attributed to both direct inhibition of tyrosinase and downregulation of MITF expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
